molecular formula C11H16O B13963134 1-Methoxy-3-methyl-5-(propan-2-yl)benzene CAS No. 91967-53-2

1-Methoxy-3-methyl-5-(propan-2-yl)benzene

Cat. No.: B13963134
CAS No.: 91967-53-2
M. Wt: 164.24 g/mol
InChI Key: SNBUMPJLHQPLII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ANISOLE, 3-ISOPROPYL-5-METHYL-: is an organic compound with the molecular formula C11H16O . It is a derivative of anisole, characterized by the presence of an isopropyl group and a methyl group attached to the aromatic ring. This compound is part of the larger family of methoxybenzenes, which are known for their aromatic properties and various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ANISOLE, 3-ISOPROPYL-5-METHYL- typically involves the alkylation of anisole. One common method is the Friedel-Crafts alkylation, where anisole reacts with isopropyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-alkylation .

Industrial Production Methods: In industrial settings, the production of ANISOLE, 3-ISOPROPYL-5-METHYL- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of zeolite catalysts has also been explored to enhance the efficiency of the alkylation process .

Chemical Reactions Analysis

Types of Reactions: ANISOLE, 3-ISOPROPYL-5-METHYL- undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The methoxy group activates the aromatic ring towards electrophilic substitution, making it more reactive than benzene.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aromatic ring to a cyclohexane derivative under specific conditions.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.

    Halogenation: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common oxidizing agents.

Major Products:

    Nitration: Produces nitroanisole derivatives.

    Halogenation: Produces halogenated anisole derivatives.

    Oxidation: Produces quinones or other oxidized products.

Scientific Research Applications

Chemistry: ANISOLE, 3-ISOPROPYL-5-METHYL- is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various aromatic compounds and is utilized in the development of new materials and catalysts .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its antimicrobial and anticancer activities, making it a valuable compound in drug discovery and development .

Industry: The compound finds applications in the fragrance industry due to its pleasant aromatic properties. It is also used in the production of dyes, insecticides, and other industrial chemicals .

Mechanism of Action

The mechanism of action of ANISOLE, 3-ISOPROPYL-5-METHYL- involves its interaction with specific molecular targets. The methoxy group enhances the electron density on the aromatic ring, making it more reactive towards electrophilic attack. This property is exploited in various chemical reactions to synthesize derivatives with desired properties .

Comparison with Similar Compounds

Uniqueness: ANISOLE, 3-ISOPROPYL-5-METHYL- is unique due to the specific positioning of the isopropyl and methyl groups, which influence its reactivity and applications. The presence of these groups can significantly alter the compound’s physical and chemical properties compared to its isomers and other methoxybenzene derivatives .

Properties

CAS No.

91967-53-2

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-methoxy-3-methyl-5-propan-2-ylbenzene

InChI

InChI=1S/C11H16O/c1-8(2)10-5-9(3)6-11(7-10)12-4/h5-8H,1-4H3

InChI Key

SNBUMPJLHQPLII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.